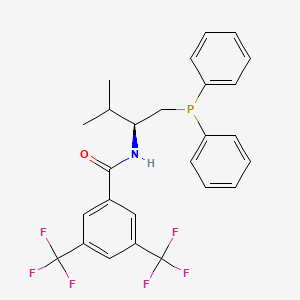

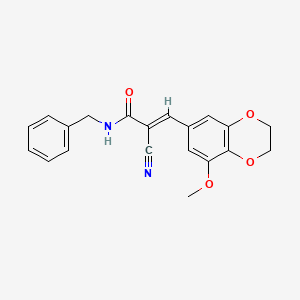

![molecular formula C11H13Cl2NOSi B2547433 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1250020-47-3](/img/structure/B2547433.png)

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a chemical that features a dichlorophenyl group, a trimethylsilyl ether moiety, and a nitrile functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related acetonitrile derivatives often involves the use of trimethylsilyl cyanide as a key reagent. For instance, 2-(2-hydroxyphenyl)acetonitriles can be synthesized through the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, difluoro(trimethylsilyl)acetonitrile is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could potentially involve a similar strategy, using a dichlorophenyl precursor and trimethylsilyl cyanide.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry, and sometimes confirmed by X-ray crystallography . For example, the structure of 2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)-2-(aryl)acetonitrile derivatives was fully characterized using these methods . These techniques would likely be applicable to determine the molecular structure of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile as well.

Chemical Reactions Analysis

Acetonitrile derivatives can participate in various chemical reactions. The difluoro(trimethylsilyl)acetonitrile, for example, acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could be explored in similar fluoroalkylation reactions, given the presence of the nitrile group which is a common functional group in such chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be influenced by their functional groups and molecular geometry. For instance, the presence of a trimethylsilyl group can affect the compound's volatility and solubility . The dichlorophenyl group in 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile would likely contribute to its reactivity and interaction with other molecules, potentially affecting its boiling point, density, and other physical properties. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Oxidation Systems

Chlorotrimethylsilane-chromium (VI) reagents, involving trimethylsilyl groups, show high efficiency in the oxidation of alcohols to carbonyl compounds, selective oxidation of mercaptans to disulfides, and mild cleavage of oximes to carbonyl compounds, suggesting their utility in various synthetic applications (Aizpurua & Palomo, 1983).

Oxidative Deprotection

The oxidative deprotection of trimethylsilyl ethers, involving compounds similar to 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, to yield carbonyl compounds highlights the versatility of trimethylsilyl groups in synthetic chemistry, providing a mild and efficient method for deprotection under non-aqueous conditions (Hajipour et al., 2002).

Carbonyl Reductase Inhibition

A specific derivative of cyanoxime, related to the structural framework of 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, has been identified as a potent inhibitor of carbonyl reductase. This enzyme is involved in developing resistance to anticancer treatments, indicating potential therapeutic applications of such compounds (Amankrah et al., 2021).

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)8-5-4-6-9(12)11(8)13/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVRJQQCFYBQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

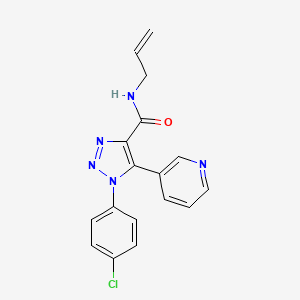

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

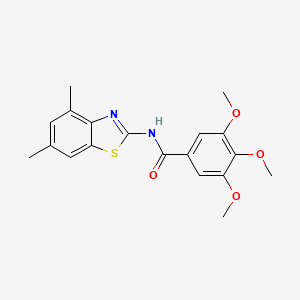

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

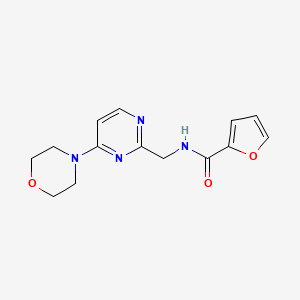

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)